![molecular formula C16H17N3O2 B6420159 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1170422-05-5](/img/structure/B6420159.png)
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one, also referred to as CPO, is a synthetic compound with a variety of applications in the scientific research field. CPO is a member of the oxadiazole family of heterocyclic compounds, and its structure consists of a five-member ring containing nitrogen, oxygen, and carbon atoms. CPO is an important research tool due to its unique properties, such as its ability to bind to a variety of proteins, its low toxicity, and its low solubility in water.
Scientific Research Applications
CPO has a variety of applications in the scientific research field. It is used as a tool to study the structure and function of proteins, as it has the ability to bind to a variety of proteins. It is also used to study the mechanism of action of drugs, as CPO can be used to inhibit the activity of various enzymes. Additionally, CPO is used to study the biochemical and physiological effects of drugs, as it can be used to modulate the activity of various receptors.
Mechanism of Action
CPO binds to a variety of proteins, which results in a change in their structure and function. The binding of CPO to proteins can result in the inhibition of enzyme activity, the modulation of receptor activity, and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPO depend on the type of protein it binds to. CPO can inhibit the activity of enzymes, modulate the activity of receptors, and modulate protein-protein interactions. In addition, CPO can also affect the expression of genes, as it can bind to DNA and modulate gene expression.
Advantages and Limitations for Lab Experiments
CPO is a useful tool for scientific research, as it has a variety of applications. It is relatively easy to synthesize and has a low toxicity, making it safe to use in laboratory experiments. Additionally, CPO has a low solubility in water, making it easier to work with in aqueous environments. However, CPO is not suitable for use in biological systems, as it is not metabolized by cells and is not readily absorbed by the body.
Future Directions
Future research on CPO could focus on developing new synthesis methods, as well as developing new applications for CPO. Additionally, further research could be done to investigate the mechanism of action of CPO and to understand the biochemical and physiological effects of CPO. Finally, research could be done to develop new methods for delivering CPO to biological systems, such as developing a delivery system that would allow CPO to be metabolized by cells and absorbed by the body.
Synthesis Methods
CPO can be synthesized through a variety of methods. The most common method is the condensation reaction of cyclopropylmethyl-1,2,4-oxadiazole with 2-methylphenylpyrrolidine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature, but can be conducted at higher temperatures for a shorter reaction time. After the reaction is complete, the product can be purified by recrystallization.
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-4-2-3-5-13(10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-6-7-11/h2-5,11-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZACIIXJYLERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
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